molecular formula C13H8F3NO2 B1393756 4-(2-(Trifluoromethyl)phenyl)picolinic acid CAS No. 1261745-31-6

4-(2-(Trifluoromethyl)phenyl)picolinic acid

Cat. No. B1393756
M. Wt: 267.2 g/mol
InChI Key: PBWGKKPQYJHPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-(Trifluoromethyl)phenyl)picolinic acid” is a chemical compound that is part of the picolinic acid and trifluoromethylphenyl families . It is commonly referred to as TFP.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries .
    • They are used in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Herbicides

    • Picolinic acid and picolinate compounds, which are related to “4-(2-(Trifluoromethyl)phenyl)picolinic acid”, are a remarkable class of synthetic auxin herbicides .
    • In recent years, two new picolinate compounds, halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active), have been launched as novel herbicides .
    • Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .
    • The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots, and the results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • 4-(Trifluoromethyl)phenylboronic acid, a related compound, can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions .
  • Palladium-Catalyzed Direct Arylation Reactions

    • 4-(Trifluoromethyl)phenylboronic acid can also be used in palladium-catalyzed direct arylation reactions .
  • Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

    • This is another application of 4-(Trifluoromethyl)phenylboronic acid .
  • FDA-Approved Drugs

    • Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders .
    • The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
    • For example, the IUPAC name of sorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide. The FDA has also granted it “Fast Track” designation for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • 4-(Trifluoromethyl)phenylboronic acid, a related compound, can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions .
  • Palladium-Catalyzed Direct Arylation Reactions

    • 4-(Trifluoromethyl)phenylboronic acid can also be used in palladium-catalyzed direct arylation reactions .
  • Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

    • This is another application of 4-(Trifluoromethyl)phenylboronic acid .
  • Ruthenium Catalyzed Direct Arylation

    • 4-(Trifluoromethyl)phenylboronic acid can be used in ruthenium catalyzed direct arylation .
  • Ligand-Free Copper-Catalyzed Coupling Reactions

    • 4-(Trifluoromethyl)phenylboronic acid can be used in ligand-free copper-catalyzed coupling reactions .
  • Broad-Spectrum Antiviral Abilities

    • Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
    • The compound’s remarkable ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection has been noted .
    • Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .
  • Dehydrative Amidation

    • 2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines .
    • Mechanistic studies suggest that a 2:2 mixed anhydride is expected to be the only active species, and the ortho-substituent of boronic acid plays a key role in preventing .
  • Suzuki-Coupling Reactions

    • 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
  • Synthesis of Potential Antagonist of Corticotropin-Releasing Hormone

    • 2-(Trifluoromethyl)phenylboronic acid can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

Safety And Hazards

The safety data sheet for a related compound, “4-Fluoro-2-Trifluoromet”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-17-11(7-8)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGKKPQYJHPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Trifluoromethyl)phenyl)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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